3',5'-Difluorobiphenyl-4-carboxylic acid
Overview
Description
- 3’,5’-Difluorobiphenyl-4-carboxylic acid is a small organic molecule with the chemical formula C<sub>13</sub>H<sub>8</sub>F<sub>2</sub>O<sub>2</sub> .
- It belongs to the class of organic compounds known as biphenyls and derivatives , which are organic compounds containing two benzene rings linked together by a C-C bond.
- The compound has a molecular weight of 234.198 Da and a monoisotopic mass of 234.04923591 .
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of 3’,5’-Difluorobiphenyl-4-carboxylic acid in the available sources.
Molecular Structure Analysis
- The molecular structure consists of a biphenyl core with two fluorine atoms attached at positions 3 and 5 on one of the phenyl rings.
- The carboxylic acid group is located at position 4 on the other phenyl ring.
Chemical Reactions Analysis
- Detailed information about chemical reactions involving this compound is not readily available.
Physical And Chemical Properties Analysis
- Melting Point : Not available
- Solubility : Not available
- Appearance : Likely a white crystalline solid
Scientific Research Applications
Synthesis and Biological Activities
Research has explored the synthesis and potential biological activities of compounds related to 3',5'-Difluorobiphenyl-4-carboxylic acid. For instance, a study by Küçükgüzel et al. (2003) synthesized diflunisal hydrazide-hydrazone derivatives for antimycobacterial and antimicrobial activities, demonstrating potential applications in medicinal chemistry (Küçükgüzel et al., 2003).
Electrochemical and Catalytic Applications
Qi Qiu et al. (2020) discussed the use of a tetra-carboxylic acid-based metal-organic framework for electrocatalysis, highlighting potential applications in energy conversion and storage (Qi Qiu et al., 2020).
Fluorescence and pH Sensing
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) incorporating carboxylic acid groups was studied by Li et al. (2018). This compound showed potential as a fluorescent chemosensor for detecting pH changes, useful in biological and environmental analyses (Li et al., 2018).
Biotransformation and Environmental Impact
Studies like those by Wang et al. (2012) and Tseng et al. (2014) have explored the biotransformation of polyfluorinated carboxylic acids in environmental contexts, highlighting their persistence and potential impacts (Wang et al., 2012), (Tseng et al., 2014).
Crystal Structure and Material Properties
Research on the crystal structures of compounds related to diflunisal, a derivative of 3',5'-Difluorobiphenyl-4-carboxylic acid, has been conducted to understand their molecular interactions and properties, as shown by Hansen et al. (2001) (Hansen et al., 2001).
Chemical Synthesis and Methodology
Papers like those by Tagat et al. (2002) and Kotljarov et al. (2009) delve into the chemical synthesis and methodologies involving fluorinated carboxylic acids, demonstrating their versatility in organic synthesis (Tagat et al., 2002), (Kotljarov et al., 2009)
Safety And Hazards
- Specific safety and hazard information for this compound is not provided in the available sources.
Future Directions
- Further research is needed to explore the potential applications, pharmacological properties, and safety profile of this compound.
Please note that the lack of information in some sections reflects the limited data available. For a more detailed analysis, additional research would be required. 🌟
properties
IUPAC Name |
4-(3,5-difluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEFNMHMLWBFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415336 | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluorobiphenyl-4-carboxylic acid | |
CAS RN |
350682-84-7 | |
Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350682-84-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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